Fmoc-pro-onp
Overview
Description
Fmoc-pro-onp, also known as Fmoc-protected proline-onium p-toluenesulfonate, is an organic compound that is used as a synthetic reagent in peptide synthesis. It is a derivative of proline, an amino acid found naturally in proteins. This compound is a valuable reagent in peptide synthesis due to its ability to selectively and efficiently introduce a proline residue into a peptide chain. This compound has been used in a variety of scientific research applications and has been found to have biochemical and physiological effects.
Scientific Research Applications
Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides, including Fmoc-pro-onp, are used as bio-inspired building blocks for functional materials. Their self-assembly features, hydrophobicity, and aromaticity make them ideal for applications in cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
DNA Arrays and Protein−DNA Interactions : It's utilized in the creation of DNA arrays on gold surfaces for studying protein−DNA interactions, particularly in surface plasmon resonance imaging studies. The modification process involves creating a hydrophobic background for pinning aqueous DNA solutions (Brockman et al., 1999).
Enzyme-Based Electrochemical Biosensing and Cell Monitoring : this compound is used in self-assembled peptide hydrogels for constructing smart biointerfaces, useful in enzyme-based electrochemical biosensing and cell monitoring. This involves embedding enzymes like horseradish peroxidase in the hydrogel for biosensing applications and cell adhesion studies (Lian et al., 2016).
High-Performance Liquid Chromatography (HPLC) : this compound is used in improved HPLC methods for separating amino acids derivatized with Fmoc, aiding in protein identification and biological sample analysis (Ou et al., 1996).
Solid-Phase Peptide Synthesis : Fmoc solid-phase peptide synthesis (SPPS) is a preferred method for peptide synthesis, where Fmoc building blocks like this compound are crucial. It is widely used for synthesizing therapeutic peptides and modified peptide derivatives (Behrendt et al., 2016).
Pre-column Derivatization in Biological Research : In reversed-phase high-performance liquid chromatography, this compound is used for pre-column derivatization methods for assaying amino acid concentrations in biological fluids (Furst et al., 1990).
Mechanism of Action
Target of Action
The primary target of Fmoc-Pro-ONp is the amine group in organic compounds . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in Solid-Phase Peptide Synthesis (SPPS) .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the protection of the amine group during the synthesis process, and its subsequent removal when no longer needed . This allows for the successful synthesis of complex organic compounds, including peptides .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a base for the removal of the Fmoc group . The stability of the compound can also be affected by factors such as temperature and pH .
properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQKQTHUEOUIMN-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139632 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71989-32-7 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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